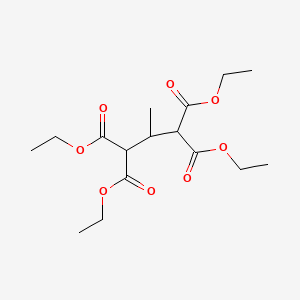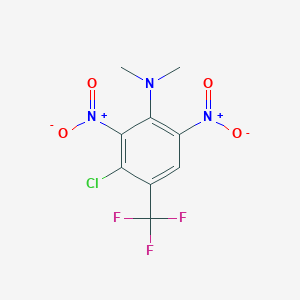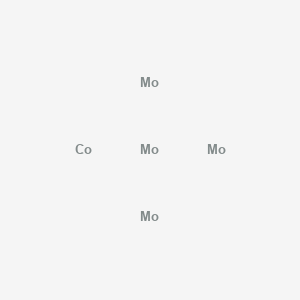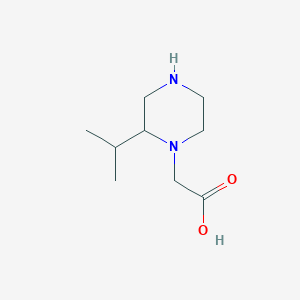
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C16H26O8. It is a tetraester derivative of 2-methylpropane-1,1,3,3-tetracarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate can be synthesized through the electrolysis of diethyl sodiomalonate in ethanol. This reaction also produces tetraethyl ethane-1,1,2,2-tetracarboxylate and hexaethyl propane-1,1,2,2,3,3-hexacarboxylate . The reaction conditions involve the use of ethanol as a solvent and the application of an electric current to drive the electrolysis process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylacetamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylic acid, while reduction can yield tetraethyl 2-methylpropane-1,1,3,3-tetraol.
Applications De Recherche Scientifique
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate exerts its effects involves its ability to participate in various chemical reactions due to its ester groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Hexaethyl propane-1,1,2,2,3,3-hexacarboxylate
- Tetraethyl propane-1,2,2,3-tetracarboxylate
Uniqueness
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is unique due to its specific structure, which includes a 2-methylpropane backbone with four ester groups. This structure imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
4525-30-8 |
|---|---|
Formule moléculaire |
C16H26O8 |
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C16H26O8/c1-6-21-13(17)11(14(18)22-7-2)10(5)12(15(19)23-8-3)16(20)24-9-4/h10-12H,6-9H2,1-5H3 |
Clé InChI |
IFGLAWFQSXOXIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
